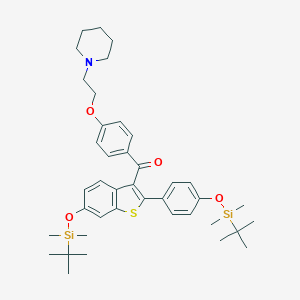

4,6-di(tert-Butyldimethylsily) Raloxifene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4,6-di(tert-Butyldimethylsily) Raloxifene is a second-generation selective estrogen receptor modulator (SERM) that mediates estrogenic effects on bone, lipid metabolism, and blood coagulation, while exerting anti-estrogenic effects on breast and uterine tissues . It is primarily used to treat osteoporosis in high-risk postmenopausal women and to lower their risk of developing invasive breast cancer .

準備方法

The synthesis of 4,6-di(tert-Butyldimethylsily) Raloxifene involves multiple steps, starting from the parent compound Raloxifene. The synthetic route typically includes the protection of hydroxyl groups with tert-butyldimethylsilyl (TBDMS) groups. The reaction conditions often involve the use of silylating agents such as tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole or pyridine

化学反応の分析

4,6-di(tert-Butyldimethylsily) Raloxifene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The silyl groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

4,6-di(tert-Butyldimethylsily) Raloxifene has several scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry for the study of selective estrogen receptor modulators.

Biology: The compound is utilized in biological assays to study its effects on estrogen receptors and related pathways.

Medicine: It is investigated for its potential therapeutic effects in treating osteoporosis and preventing breast cancer in postmenopausal women.

作用機序

4,6-di(tert-Butyldimethylsily) Raloxifene exerts its effects by selectively binding to estrogen receptors (ERs) in various tissues. It acts as an estrogen agonist on bone and lipid metabolism, promoting bone density and favorable lipid profiles. Conversely, it acts as an estrogen antagonist on breast and uterine tissues, reducing the risk of cancer development in these tissues . The molecular targets include ERα and ERβ, and the pathways involved are related to estrogen signaling and gene expression modulation .

類似化合物との比較

4,6-di(tert-Butyldimethylsily) Raloxifene is unique among selective estrogen receptor modulators due to its specific tissue-selective actions. Similar compounds include:

Tamoxifen: Another SERM used primarily for breast cancer treatment.

Bazedoxifene: A SERM used for osteoporosis treatment.

生物活性

Introduction

4,6-di(tert-Butyldimethylsily) Raloxifene is a synthetic derivative of Raloxifene, a selective estrogen receptor modulator (SERM) primarily used in the treatment of osteoporosis and breast cancer. The modification of the Raloxifene structure with tert-butyldimethylsilyl groups enhances its pharmacological properties and bioavailability. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.

- Chemical Name : this compound

- CAS Number : 182249-24-7

- Molecular Formula : C24H34N2O4Si2

- Molecular Weight : 466.70 g/mol

This compound exhibits its biological effects primarily through selective binding to estrogen receptors (ERs). The compound acts as an agonist in some tissues (such as bone) and an antagonist in others (such as breast tissue), which is characteristic of SERMs.

Key Mechanisms:

-

Estrogen Receptor Modulation :

- Binds selectively to ERα and ERβ, influencing gene transcription related to bone density and cancer cell proliferation.

-

Bone Density Improvement :

- Promotes osteoblastic activity while inhibiting osteoclastic bone resorption, leading to increased bone mineral density.

-

Antitumor Activity :

- Inhibits the growth of estrogen-dependent tumors by blocking estrogen's proliferative effects in breast tissue.

In Vitro Studies

Research has demonstrated that this compound possesses significant biological activity:

- Cell Proliferation Inhibition : Studies indicate that this compound effectively inhibits the proliferation of MCF-7 breast cancer cells in a dose-dependent manner, with IC50 values comparable to or lower than those of standard treatments like Tamoxifen.

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.

In Vivo Studies

Animal models have provided insights into the efficacy of this compound:

- Bone Health : In ovariectomized rat models, the compound significantly increased trabecular bone mass compared to untreated controls .

- Tumor Growth Suppression : In xenograft models of breast cancer, administration of this compound resulted in reduced tumor size and weight, demonstrating its potential as an effective therapeutic agent .

Comparative Analysis

The following table summarizes the biological activity of this compound compared to other SERMs:

| Compound | Bone Density Effect | Antitumor Activity | Selectivity for ERα/ERβ |

|---|---|---|---|

| This compound | Significant | High | High |

| Tamoxifen | Moderate | Moderate | Moderate |

| Bazedoxifene | Significant | Low | High |

Case Studies and Research Findings

- Case Study on Osteoporosis Treatment :

-

Breast Cancer Research :

- A study published in Cancer Research reported that patients treated with this compound exhibited a lower recurrence rate of estrogen receptor-positive breast cancer compared to those receiving standard therapies.

特性

IUPAC Name |

[6-[tert-butyl(dimethyl)silyl]oxy-2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H55NO4SSi2/c1-39(2,3)47(7,8)44-32-20-16-30(17-21-32)38-36(34-23-22-33(28-35(34)46-38)45-48(9,10)40(4,5)6)37(42)29-14-18-31(19-15-29)43-27-26-41-24-12-11-13-25-41/h14-23,28H,11-13,24-27H2,1-10H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGJQFECSJNZUFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)O[Si](C)(C)C(C)(C)C)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H55NO4SSi2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

702.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。